molecular formula C11H17NO3 B13552253 2-Amino-5-hydroxyadamantane-2-carboxylic acid

2-Amino-5-hydroxyadamantane-2-carboxylic acid

Cat. No.: B13552253
M. Wt: 211.26 g/mol
InChI Key: OCYCLNPGYCIRJA-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxyadamantane-2-carboxylic acid is a compound with a unique adamantane structure, characterized by a rigid, diamond-like framework. This compound is of significant interest in various fields of research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxyadamantane-2-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanecarboxylic acid with suitable amines and hydroxylating agents under controlled conditions . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes continuous flow reactors and advanced purification techniques to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxyadamantane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Amino-5-hydroxyadamantane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxyadamantane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride
  • This compound methyl ester

Uniqueness

This compound stands out due to its unique adamantane structure, which provides rigidity and stability. This makes it particularly useful in applications requiring robust and durable compounds .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-5-hydroxyadamantane-2-carboxylic acid

InChI

InChI=1S/C11H17NO3/c12-11(9(13)14)7-1-6-2-8(11)5-10(15,3-6)4-7/h6-8,15H,1-5,12H2,(H,13,14)

InChI Key

OCYCLNPGYCIRJA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(C(=O)O)N)O

Origin of Product

United States

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